Pendimethalin-d5

描述

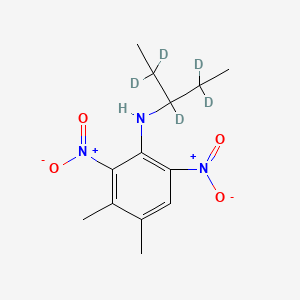

Pendimethalin-d5 is a deuterium-labeled isotopologue of the herbicide Pendimethalin, specifically designed for analytical applications such as pesticide residue quantification, reaction pathway tracing, and metabolic studies. Its molecular formula is C₁₃H₁₄D₅N₃O₄, with a molecular weight of 286.33 g/mol (vs. 281.31 g/mol for non-deuterated Pendimethalin) . The compound replaces five hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to its distinct isotopic signature .

This compound is commercially available as a high-purity standard (>98 atom% deuterium) in formats such as 10 mg solid samples or pre-prepared solutions (e.g., 10 mg/L in cyclohexane) . It is stored at 0–6°C to ensure stability, reflecting its role in precision-dependent analytical workflows .

准备方法

Synthetic Routes and Reaction Conditions: Pendimethalin-d5 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Pendimethalin molecule. One common method involves the use of deuterated reagents in the nitration and alkylation steps of Pendimethalin synthesis. The process typically includes:

Nitration: The aromatic ring of the precursor compound is nitrated using deuterated nitric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the nitration and alkylation reactions are carried out under controlled conditions. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: Pendimethalin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under acidic or basic conditions.

Major Products: The major products formed from these reactions include various nitro, amino, and halogenated derivatives of this compound, which are useful for further chemical modifications and studies .

科学研究应用

Pendimethalin-d5 has a wide range of applications in scientific research:

Analytical Chemistry: It is used as an internal standard in mass spectrometry and other analytical techniques to quantify the presence of Pendimethalin and its metabolites in environmental and biological samples.

Environmental Studies: The compound helps in tracing the environmental fate and transport of Pendimethalin, providing insights into its degradation pathways and persistence in soil and water.

Agricultural Research: this compound is used to study the efficacy and behavior of Pendimethalin in various agricultural settings, aiding in the development of more effective and sustainable herbicide formulations.

作用机制

Pendimethalin-d5, like Pendimethalin, inhibits cell division and elongation in plants by disrupting microtubule formation. This action prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and ultimately the death of the weed seedlings. The primary molecular targets are the tubulin proteins, which are essential for microtubule assembly .

相似化合物的比较

Comparison with Non-Deuterated Pendimethalin

The primary distinction between Pendimethalin-d5 and Pendimethalin lies in their isotopic composition and analytical applications:

Key Differences :

- Isotopic Labeling : The deuterium substitution in this compound eliminates interference from the parent compound during MS analysis, enabling accurate quantification in complex matrices (e.g., soil, plant tissues) .

- Application Scope : While Pendimethalin functions as a pre-emergent herbicide to control grasses and weeds, this compound is exclusively used for calibration and quality control in residue testing .

Comparison with Other Deuterated Standards

This compound belongs to a broader class of isotopically labeled compounds used in analytical chemistry. Below is a comparison with other deuterated standards referenced in the literature:

Functional Contrasts :

- Structural Diversity: Unlike this compound, which retains the core dinitroaniline structure, Phenobarbital-d5 and Benzenetetracarboxylic Dianhydride-d2 serve entirely different chemical classes, underscoring the versatility of isotopic labeling across disciplines .

- Analytical Roles : All three compounds act as internal standards, but this compound is uniquely tailored for environmental and agricultural testing, whereas others focus on pharmaceuticals or materials science .

生物活性

Pendimethalin-d5 is a deuterated derivative of the widely used preemergent herbicide pendimethalin, which is primarily employed for controlling annual grasses and broadleaf weeds in various agricultural settings. This article delves into the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for environmental health based on diverse scientific studies.

This compound retains the core structure of pendimethalin but includes five deuterium atoms, enhancing its stability and allowing for more precise tracking in biological systems. The molecular formula for pendimethalin is , with a molecular weight that may slightly vary due to the presence of deuterium.

Pendimethalin functions by inhibiting the polymerization of tubulin, which is essential for cell division in plants. This inhibition leads to disrupted mitosis, ultimately causing plant death. The herbicide's efficacy is attributed to its ability to target rapidly dividing cells, making it particularly effective against young weeds.

Acute Toxicity

Research has demonstrated that this compound exhibits significant acute toxicity in aquatic organisms. A study involving zebrafish (Danio rerio) larvae showed that exposure to pendimethalin resulted in:

- Mortality Rates : Increased mortality at concentrations as low as 0.5 mg/L.

- Sublethal Effects : Observations included impaired fin development, lordosis, scoliosis, and blood congestion.

- Biochemical Changes : Enhanced activity of antioxidant enzymes such as catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx), indicating oxidative stress as a potential mechanism of toxicity .

| Concentration (mg/L) | Mortality (%) | Impaired Development | AChE Activity Increase |

|---|---|---|---|

| 0.05 | 20 | Yes | No |

| 0.5 | 60 | Yes | Yes |

Chronic Effects

Long-term exposure studies indicate that this compound may lead to chronic developmental issues in aquatic species. The disruption of muscle morphology and delayed ossification in vertebrates points to potential long-term ecological impacts, particularly in environments where these herbicides are frequently used.

Environmental Impact

This compound's persistence in soil and water systems raises concerns regarding its ecological footprint. Studies have shown that it can leach into groundwater and affect non-target organisms, including beneficial insects and aquatic life. Its movement through soil columns has been documented, indicating a propensity for runoff during rainfall events .

Case Studies

- Zebrafish Developmental Toxicity : A comprehensive study evaluated the effects of pendimethalin on zebrafish embryos and larvae, revealing significant developmental disruptions at environmentally relevant concentrations. The study highlighted the role of oxidative stress as a contributing factor to observed toxicities .

- Soil Column Studies : Research investigating the movement of pendimethalin through soil indicated that it associates with colloids, potentially affecting its bioavailability and transport to aquatic systems .

- Microcapsule Formulation : An innovative approach involving microencapsulation of pendimethalin demonstrated enhanced herbicidal activity while reducing off-target effects, suggesting a method for improving application efficiency without increasing environmental risks .

常见问题

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Pendimethalin-d5 for use as an isotopic internal standard?

- Methodological Answer : Synthesis of this compound requires precise deuteration at specific positions (typically the methyl or ethyl groups of the parent compound). Researchers should document reaction conditions (e.g., solvent, temperature, catalyst) and use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation. High-resolution mass spectrometry (HRMS) and liquid chromatography (LC) should validate purity (>98%) and isotopic enrichment (≥98 atom% D). Experimental protocols must align with reproducibility standards, including detailed descriptions of purification steps and characterization data .

Q. What analytical methods are optimal for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Use LC coupled with tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective quantification. Calibration curves should include matrix-matched standards to account for ion suppression/enhancement. Researchers must validate limits of detection (LOD) and quantification (LOQ) using spiked samples, adhering to guidelines for precision (RSD <15%) and accuracy (80–120% recovery) .

Q. How can researchers ensure the stability of this compound during long-term storage and experimental workflows?

- Methodological Answer : Stability studies should assess degradation under varying temperatures (e.g., −20°C vs. 4°C) and light exposure. Use accelerated stability testing (e.g., 40°C for 1 month) to simulate long-term storage. Document degradation products via high-resolution LC-MS and compare against non-deuterated Pendimethalin to identify deuterium-specific stability trends .

Q. What criteria define the purity and isotopic integrity of this compound for trace analysis?

- Methodological Answer : Purity is validated via chromatographic peak homogeneity (e.g., ≥95% by LC-UV), while isotopic integrity requires HRMS to confirm the absence of non-deuterated analogs. Batch-specific certificates of analysis from suppliers should report residual solvents and heavy metals (e.g., ≤0.1% by GC-MS) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound recovery rates across different extraction protocols?

- Methodological Answer : Conduct comparative studies using spiked samples with controlled variables (e.g., pH, solvent polarity). Apply statistical tools like ANOVA to identify significant differences. Validate extraction efficiency using isotopically labeled surrogates and assess matrix effects via post-column infusion experiments. Cross-reference findings with published methodologies to isolate protocol-specific biases .

Q. What experimental designs mitigate variability in deuterium distribution during this compound synthesis?

- Methodological Answer : Optimize deuteration by testing alternative catalysts (e.g., palladium vs. platinum) and deuterium sources (D2O vs. CD3OD). Use [2H]-NMR to map deuterium positions and quantify isotopic scrambling. Statistical modeling (e.g., response surface methodology) can identify critical parameters (e.g., reaction time, pressure) affecting isotopic purity .

Q. How can this compound be integrated into cross-disciplinary studies (e.g., environmental fate and metabolic pathway analysis)?

- Methodological Answer : In environmental studies, employ this compound as a tracer in soil leaching experiments with LC-MS/MS quantification. For metabolic studies, combine with radiometric labeling (14C) to distinguish parent compound degradation from deuterium-specific effects. Data should be contextualized with kinetic isotope effect (KIE) models to interpret reaction mechanisms .

Q. What advanced techniques address co-elution challenges when using this compound in complex matrices?

- Methodological Answer : Implement two-dimensional LC (LC×LC) to enhance separation resolution. Alternatively, use ion mobility spectrometry (IMS) coupled with MS to differentiate isobaric interferences. Validate method specificity by spiking matrices with structural analogs and monitoring MRM transitions unique to this compound .

Q. How do researchers validate this compound’s role as an internal standard in multi-residue analytical methods?

- Methodological Answer : Perform parallelism tests by comparing calibration slopes of matrix-matched and solvent-based standards. Assess cross-talk between this compound and co-eluting analytes via MRM channel interference checks. Use isotope dilution mass spectrometry (IDMS) to correct for recovery losses and matrix effects .

Q. What statistical approaches are critical for interpreting contradictory data in this compound degradation studies?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to disentangle degradation pathways influenced by pH, microbial activity, and light. Bayesian regression models can quantify uncertainty in half-life estimations. Replicate experiments under controlled conditions to isolate confounding variables .

属性

IUPAC Name |

3,4-dimethyl-2,6-dinitro-N-(2,2,3,4,4-pentadeuteriopentan-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3/i5D2,6D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFOSRWCNZCFN-SPPSLMSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858285 | |

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-39-0 | |

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。